molecular formula C9H12BrNO2S B13307378 3-Bromo-N-n-propylbenzenesulfonamide

3-Bromo-N-n-propylbenzenesulfonamide

Cat. No.: B13307378
M. Wt: 278.17 g/mol
InChI Key: LTBCIJMGANNLTN-UHFFFAOYSA-N
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Description

3-Bromo-N-n-propylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO2S and its molecular weight is 278.17 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

3-bromo-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H12BrNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3

InChI Key

LTBCIJMGANNLTN-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo N N Propylbenzenesulfonamide

Direct Synthesis Routes from Primary Precursors

Direct synthesis routes offer an efficient approach to 3-Bromo-N-n-propylbenzenesulfonamide by constructing the core structure from basic starting materials in a minimal number of steps.

Synthesis via Direct Sulfonylation of Amines

The most common and classical method for preparing sulfonamides involves the reaction of an activated sulfonyl electrophile, typically a sulfonyl chloride, with a suitable amine. acs.org This pathway is widely utilized due to the general availability of the requisite precursors.

The synthesis of this compound can be achieved through the direct reaction of 3-bromobenzenesulfonyl chloride with n-propylamine. In this reaction, the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of the sulfonamide N-S bond. A base is typically required to neutralize the hydrochloric acid generated as a byproduct. A similar synthesis has been documented for a related compound, 3-Bromo-N-isopropylbenzenesulfonamide, which was prepared by reacting 3-bromobenzenesulfonyl chloride with isopropylamine (B41738) in tetrahydrofuran (B95107) at 0°C. chemicalbook.com Sulfonyl chlorides are generally more reactive than sulfonyl fluorides in these types of nucleophilic substitution reactions. nih.gov

The yield and purity of sulfonamides synthesized via sulfonylation are highly dependent on the reaction conditions. nih.govtandfonline.com Key parameters for optimization include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Recent studies have focused on developing more efficient and environmentally friendly protocols. For instance, one optimized method for sulfonamide synthesis utilizes lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol:water (1:5) solvent system. tandfonline.com This approach achieves excellent yields in a very short time (1-8 minutes) under mild conditions (0–5°C). tandfonline.com The use of equimolar quantities of reactants is often optimal, preventing waste and simplifying purification. nih.gov In other systems, solvents like acetonitrile (B52724) at reflux temperature have been shown to be effective, providing quantitative yields within an hour. nih.gov

The following table summarizes key findings from studies on the optimization of sulfonamide synthesis, which can be applied to the preparation of this compound.

ParameterCondition/ReagentEffect on ReactionReference
BaseLithium Hydroxide Monohydrate (LiOH·H₂O)Promotes rapid reaction (1-8 mins) at low temperatures with high yields and selectivity. tandfonline.com
SolventEthanol:Water (1:5)Provides an environmentally sustainable system that works well with LiOH·H₂O. tandfonline.com
SolventAcetonitrileEffective for reactions at reflux temperature, often leading to quantitative yields. nih.gov
Temperature0–5°CMild conditions that, when paired with an optimized base like LiOH·H₂O, can significantly reduce reaction time while maintaining high yield. tandfonline.com
TemperatureRefluxUsed with solvents like acetonitrile to drive the reaction to completion, typically within one hour. nih.gov
StoichiometryEquimolar (1:1 ratio of sulfonyl chloride to amine)Minimizes excess reagent usage and simplifies the purification of the final product. nih.gov

Introduction of the Bromo Substituent onto Pre-formed N-n-propylbenzenesulfonamide Scaffolds

An alternative synthetic strategy involves the initial preparation of N-n-propylbenzenesulfonamide followed by the regioselective introduction of a bromine atom onto the aromatic ring. This approach is contingent on controlling the position of the electrophilic aromatic substitution.

A variety of reagents have been developed for the regioselective bromination of aromatic compounds. N-bromosuccinimide (NBS) is a widely used reagent that can achieve high regioselectivity, often favoring the para-position, when used with silica (B1680970) gel or in specific solvents like acetonitrile. mdpi.comresearchgate.net Other specialized reagents, such as N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA), have been shown to be highly effective for the para-selective bromination of activated aromatic rings under mild conditions without a catalyst. organic-chemistry.org For certain substrates, transition-metal catalysis, for example using ruthenium, has emerged as a powerful tool for directing bromination to specific positions that are otherwise difficult to functionalize. nih.gov

The primary challenge in this synthetic route is achieving high selectivity for the 3-position (meta-position) on the benzene (B151609) ring. The directing effect of the substituent already present on the ring governs the position of the incoming bromine atom. The N-n-propylsulfonamido group (-SO₂NHCH₂CH₂CH₃) is an electron-withdrawing group due to the strong inductive effect of the sulfonyl moiety.

Electron-withdrawing groups act as deactivators for electrophilic aromatic substitution and are meta-directors. chemistrysteps.com Therefore, the direct bromination of N-n-propylbenzenesulfonamide is expected to yield the desired 3-bromo isomer. The challenge is not in directing the bromine to the correct position, but in overcoming the deactivation of the ring, which slows down the reaction. echemi.com To achieve meta-bromination on a deactivated ring, more forcing conditions may be required compared to the bromination of an activated ring. This could involve using a stronger Lewis acid catalyst or higher reaction temperatures. nih.gov While the inherent electronic properties of the sulfonamide group favor the desired 3-position, the reduced reactivity of the substrate means that preventing side reactions and achieving a high yield can be challenging. tandfonline.com

Indirect Synthetic Pathways and Multistep Approaches

Indirect synthetic routes are pivotal for creating complex molecular architectures that may not be accessible through direct, single-step reactions. These multistep approaches allow for the introduction of specific functional groups and the controlled construction of the target molecule, such as this compound, and its more elaborate analogues.

Utilization of Advanced Organic Transformations for Precursor Preparation

The preparation of key precursors is a critical phase in the synthesis of this compound. Advanced organic transformations provide efficient and selective methods to construct the necessary building blocks, primarily functionalized benzene rings. The key precursor for the target molecule is 3-bromobenzenesulfonyl chloride. While this can be prepared through classical methods, modern catalytic approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance.

Recent advancements in C-H functionalization offer a powerful tool for the direct introduction of a sulfonyl group or its precursors onto an aromatic ring. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net For instance, palladium-catalyzed C-H sulfination can be employed to selectively introduce a sulfinate group, a versatile precursor to sulfonamides. nih.govacs.orgresearchgate.net This method avoids the harsh conditions often associated with traditional electrophilic aromatic substitution.

Another advanced strategy involves the copper-catalyzed synthesis of functionalized aryl sulfonamides from sodium sulfinates. acs.org This approach is notable for its use of readily available starting materials and its tolerance of a wide array of functional groups, which is crucial when constructing complex molecules.

The table below summarizes some advanced methodologies that can be adapted for the preparation of precursors to this compound.

TransformationCatalyst/ReagentPrecursor FormedPotential Advantages
C-H SulfinationPalladium catalyst / RongaliteAryl sulfinateHigh site-selectivity, mild reaction conditions. nih.govacs.orgresearchgate.net
C-H ArylationPalladium catalyst / Directing GroupBiaryl sulfonamide precursorControlled regioselectivity for complex architectures. researchgate.netresearchgate.net
Copper-Catalyzed AminosulfonylationCopper salt / K₂S₂O₈Aryl sulfonamideUse of stable commodity chemicals, good functional group tolerance. acs.org
Brønsted Acid-Catalyzed C(sp³)–H FunctionalizationBrønsted acidα-substituted sulfonamideAtom- and step-economic for diversification. rsc.org

These modern synthetic methods provide a robust toolbox for the efficient and selective synthesis of the necessary 3-bromophenylsulfonyl moiety, setting the stage for the final amidation step to yield this compound or for its incorporation into more complex structures.

Convergent and Divergent Multistep Synthetic Sequences for Complex Bromo-Sulfonamide Architectures

For the construction of more intricate molecules containing the this compound core, convergent and divergent synthetic strategies are invaluable. These approaches offer greater efficiency and flexibility compared to linear syntheses, especially for building libraries of related compounds.

In the context of complex bromo-sulfonamide architectures, a convergent approach could involve the synthesis of a functionalized 3-bromobenzenesulfonamide (B181283) derivative and a separate, complex organic fragment. These two pieces would then be joined in a late-stage coupling reaction. For example, a 3-bromo-N-(prop-2-yn-1-yl)benzenesulfonamide intermediate could be prepared and subsequently coupled with a complex azide-containing fragment via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a "click chemistry" reaction.

A divergent synthesis , on the other hand, begins with a common core structure which is then elaborated in different ways to produce a library of related compounds. nih.gov This approach is highly effective for exploring structure-activity relationships in medicinal chemistry or for creating a diverse set of materials with varied properties.

Starting with this compound as the central scaffold, a divergent synthesis could be employed to introduce a variety of substituents at different positions. For instance, the bromine atom on the phenyl ring serves as a versatile handle for a range of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, or Sonogashira couplings could be used to introduce aryl, vinyl, or alkynyl groups, respectively, at the 3-position. This would generate a library of derivatives with diverse electronic and steric properties.

The following table outlines hypothetical convergent and divergent strategies for the synthesis of complex bromo-sulfonamide architectures.

StrategyDescriptionKey Reaction ExampleResulting Architecture
Convergent Two complex fragments are synthesized separately and then coupled.Copper-catalyzed azide-alkyne cycloaddition (CuAAC)A complex molecule containing a triazole-linked 3-bromobenzenesulfonamide moiety.
Divergent A common core is modified in multiple ways to create a library of compounds.Palladium-catalyzed Suzuki couplingA library of 3-aryl-N-n-propylbenzenesulfonamides with varying aryl substituents.

These multistep synthetic sequences, leveraging both advanced organic transformations and strategic planning, provide a powerful platform for the creation of not only this compound itself but also a vast array of more complex and potentially valuable bromo-sulfonamide architectures.

Reactivity and Transformation Pathways of 3 Bromo N N Propylbenzenesulfonamide

Halogen-Specific Reactions at the Aryl Moiety

The bromine atom on the phenyl ring of 3-Bromo-N-n-propylbenzenesulfonamide is the primary site for a variety of chemical transformations. Its reactivity is influenced by the electronic nature of the benzenesulfonamide (B165840) group.

Nucleophilic aromatic substitution is a key reaction for aryl halides. The success of this reaction is largely dependent on the electronic properties of the aromatic ring.

The bromo substituent on the aromatic ring can theoretically be displaced by a variety of strong nucleophiles. The electron-withdrawing nature of the N-n-propylbenzenesulfonamide group, particularly when it is positioned ortho or para to the leaving group, would activate the ring towards nucleophilic attack. However, in the case of a meta-substituent, this activating effect is diminished.

Potential nucleophiles could include alkoxides, thiolates, and amines. The hypothetical reaction products are outlined in the table below.

Nucleophile (Nu-)Hypothetical Product
RO- (e.g., CH3O-)3-Alkoxy-N-n-propylbenzenesulfonamide
RS- (e.g., C2H5S-)3-Alkylthio-N-n-propylbenzenesulfonamide
R2NH (e.g., (CH3)2NH)3-(Dialkylamino)-N-n-propylbenzenesulfonamide

This table is illustrative and not based on published experimental data for this compound.

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. A nucleophile adds to the carbon atom bearing the bromo group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing sulfonamide group, which is crucial for stabilizing this intermediate. In the second step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

The rate of the SNAr reaction is influenced by several factors:

Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

Leaving Group Ability: The nature of the halogen affects the reaction rate, with fluoride (B91410) being the best leaving group in many SNAr reactions due to its high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack.

Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt, thereby increasing the nucleophilicity of the anion.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction would enable the formation of a new carbon-carbon bond at the position of the bromine atom. This reaction typically involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

A hypothetical Suzuki-Miyaura coupling of this compound is presented below.

Boronic Acid/EsterCatalystBaseHypothetical Product
Phenylboronic acidPd(PPh3)4Na2CO33-Phenyl-N-n-propylbenzenesulfonamide
4-Methylphenylboronic acidPdCl2(dppf)K3PO43-(4-Methylphenyl)-N-n-propylbenzenesulfonamide
Thiophene-2-boronic acidPd(OAc)2 / SPhosCsF3-(Thiophen-2-yl)-N-n-propylbenzenesulfonamide

This table is illustrative and not based on published experimental data for this compound.

The Heck reaction would allow for the introduction of an olefinic group by coupling this compound with an alkene in the presence of a palladium catalyst and a base. The Sonogashira coupling, on the other hand, would introduce an alkynic group by reacting the aryl bromide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

Coupling PartnerReaction TypeCatalyst SystemHypothetical Product
StyreneHeckPd(OAc)2, PPh33-Styryl-N-n-propylbenzenesulfonamide
PhenylacetyleneSonogashiraPd(PPh3)4, CuI3-(Phenylethynyl)-N-n-propylbenzenesulfonamide

This table is illustrative and not based on published experimental data for this compound.

Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for C(aryl)-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of this compound, this reaction facilitates the substitution of the bromine atom on the phenyl ring with a primary or secondary amine, yielding N-aryl or N,N-diaryl sulfonamide derivatives.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are known to enhance the rates of oxidative addition and reductive elimination steps in the catalytic cycle. youtube.com The selection of the base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is also critical and can influence the reaction rate and substrate compatibility. libretexts.org The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterTypical ConditionsRole in Reaction
Catalyst Precursor Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0) catalyst
Ligand XPhos, SPhos, BINAP, RuPhosStabilizes Pd center, facilitates key steps
Base NaOtBu, K₂CO₃, Cs₂CO₃Deprotonates the amine nucleophile
Solvent Toluene, Dioxane, THFSolubilizes reactants and catalyst
Temperature 80-120 °CProvides energy for reaction activation
Amine Source Primary or secondary aminesNucleophile for C-N bond formation

This table presents generalized conditions based on literature for aryl bromides and may be adapted for this compound.

Investigation of Palladium and Copper Catalysis in Aryl Bromide Activation

Both palladium and copper catalysts are effective in activating the aryl bromide bond for C-N bond formation, though they operate through different historical and mechanistic pathways.

Palladium Catalysis , primarily through the Buchwald-Hartwig reaction, has become a dominant method due to its broad substrate scope and high functional group tolerance. organic-chemistry.org Modern palladium systems, often employing sophisticated biaryl phosphine ligands, can catalyze the amination of a wide range of aryl bromides, including electron-rich, electron-poor, and sterically hindered substrates, under relatively mild conditions. nih.gov The mechanism is well-understood and proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

Copper Catalysis , historically known as the Ullmann condensation, traditionally required harsh reaction conditions (high temperatures) and was often limited in scope. However, significant advancements have been made by developing new ligand systems that allow for milder reaction conditions. researchgate.net Modern copper-catalyzed aminations can now be performed at room temperature for certain substrates. nih.gov The mechanism of copper-catalyzed amination is believed to involve a Cu(I)/Cu(III) cycle, where oxidative addition of the aryl bromide to a Cu(I) complex is a key step. nih.gov While palladium catalysts are often more versatile, copper-based systems offer a lower-cost and less toxic alternative, making them attractive for industrial applications. researchgate.net For many amination reactions, palladium catalysis remains superior, especially for less reactive or sterically hindered aryl bromides. nih.gov

Table 2: Comparison of Palladium and Copper Catalysis for Aryl Bromide Amination

FeaturePalladium Catalysis (Buchwald-Hartwig)Copper Catalysis (Ullmann-type)
Catalyst Cost HigherLower
Toxicity HigherLower
Reaction Conditions Generally milder, often 80-120 °CHistorically harsh, now milder with modern ligands
Ligands Bulky, electron-rich phosphinesDiamines, amino acids, oxalamides
Substrate Scope Very broad, including aryl chlorides and sulfonatesBroad, but can be more limited for challenging substrates
Functional Group Tolerance ExcellentGood to excellent

Reductive Debromination Strategies and Hydrogenolysis

Reductive debromination is the process of removing the bromine atom from the aromatic ring and replacing it with a hydrogen atom. This transformation is valuable for removing a directing group after it has served its synthetic purpose.

One of the most common methods for this transformation is catalytic hydrogenation . This process typically involves reacting the aryl bromide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The reaction is often carried out under neutral conditions, which allows for the selective reduction of the C-Br bond in the presence of other functional groups like nitro, cyano, or keto groups. organic-chemistry.org Aryl bromides are generally reduced more readily than aryl chlorides under these conditions. organic-chemistry.org

Alternative methods for reductive debromination include the use of chemical reductants. For instance, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF) has been shown to facilitate the hydrogenolysis of aryl bromides. rsc.org More recently, light-mediated methods using photoredox catalysis have been developed for the reductive debromination of unactivated aryl bromides under mild conditions. acs.orgacs.org

Table 3: Common Methods for Reductive Debromination of Aryl Bromides

MethodReagentsTypical ConditionsAdvantages
Catalytic Hydrogenation H₂, Pd/CMethanol or Ethanol, Room Temp, 1-4 atm H₂High yield, clean reaction, neutral conditions
Chemical Reduction LiAlH₄THF, RefluxFast reaction for certain substrates
Photoredox Catalysis Photoredox catalyst, SilaneVisible light, Room TempVery mild conditions, high functional group tolerance

Reactions Involving the Sulfonamide Nitrogen

The sulfonamide functional group (-SO₂NH-) is a key reactive center in this compound. The nitrogen atom is nucleophilic after deprotonation, and the N-H bond is acidic, allowing for a range of substitution and cyclization reactions.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The hydrogen atom on the sulfonamide nitrogen can be readily substituted through N-alkylation and N-acylation reactions, providing a straightforward pathway for structural diversification.

N-Alkylation involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base (e.g., K₂CO₃, NaH). Deprotonation of the sulfonamide nitrogen generates a potent nucleophile that attacks the alkylating agent to form a new C-N bond. This method allows for the introduction of a second alkyl group onto the nitrogen, converting the secondary sulfonamide into a tertiary sulfonamide. nih.gov Alternatively, metal-catalyzed "borrowing hydrogen" methods can be used, where alcohols serve as the alkylating agents in a more atom-economical process. ionike.comfigshare.com

N-Acylation introduces an acyl group (R-C=O) onto the sulfonamide nitrogen, forming an N-acylsulfonamide. nih.gov These compounds are of significant interest in medicinal chemistry. The reaction is typically performed using acylating agents like acid chlorides or anhydrides in the presence of a base. semanticscholar.org More recently, methods using N-acylbenzotriazoles have been developed as stable and efficient acylating reagents. researchgate.net These reactions provide access to a class of compounds with distinct chemical and biological properties compared to the parent sulfonamide. researchgate.net

Formation of Cyclic Sulfonamide Derivatives (Sultams)

Sultams are cyclic sulfonamides that are present in various biologically active compounds. nih.gov The formation of a sultam from a precursor like this compound would require an intramolecular cyclization reaction. This typically involves introducing a reactive functional group elsewhere in the molecule that can react with the sulfonamide nitrogen.

For instance, if a suitable functional group is present on the n-propyl chain or is introduced onto the aromatic ring, intramolecular N-alkylation can lead to the formation of a sultam ring. nih.gov Another strategy involves the intramolecular C-H amination or insertion reactions, often catalyzed by transition metals like rhodium or cobalt, to form benzo-fused sultams. mdpi.com While direct cyclization of this compound is not straightforward, it serves as a scaffold that can be modified to create precursors for various sultam ring systems, including five-membered (γ-sultams) and six-membered (δ-sultams) rings. researchgate.net

Transformations of the n-Propyl Alkyl Chain

The n-propyl group attached to the sulfonamide nitrogen is the least reactive part of the molecule. It is composed of saturated sp³-hybridized carbon atoms and is generally inert to many of the reaction conditions that would modify the aryl bromide or sulfonamide moieties.

However, under specific conditions, the n-propyl chain can undergo transformation. For example, free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) could potentially introduce a halogen onto the alkyl chain, preferentially at the secondary carbon (the 2-position) due to radical stability. This functionalized intermediate could then be used for further synthetic modifications.

Additionally, powerful oxidizing agents could potentially oxidize the terminal methyl group to a carboxylic acid, although such harsh conditions might also affect other parts of the molecule. It is important to note that reactions targeting the n-propyl chain must be carefully chosen to avoid competing reactions, such as C-H activation of the aromatic ring or degradation of the sulfonamide group. In many synthetic contexts, the N-alkyl group is installed in its final form and is not typically modified in later steps due to its low reactivity.

Selective Functionalization at Terminal or Internal Positions

The selective functionalization of the N-n-propyl chain of this compound at its terminal or internal positions represents a significant synthetic challenge due to the relative inertness of C(sp³)–H bonds. However, advances in directed C–H activation and radical-mediated reactions have provided methodologies to achieve such transformations with a degree of regioselectivity.

Terminal Functionalization (γ-Position):

The functionalization of the terminal methyl group (γ-position) of the N-n-propyl chain is often achieved through radical-mediated processes that favor abstraction of the sterically least hindered primary hydrogens. One of the most classic and effective methods for remote C–H functionalization is the Hofmann-Löffler-Freytag (HLF) reaction. organic-chemistry.orglibretexts.org This reaction involves the generation of a nitrogen-centered radical from an N-halo precursor, which then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical at the δ-position (in this case, the γ-position of the propyl group). This radical can then be trapped by a variety of reagents.

Recent developments in photoredox catalysis have enabled milder and more versatile approaches to remote C–H functionalization of N-alkyl sulfonamides. nih.gov These methods often proceed via the generation of a sulfonamidyl radical, which, similar to the HLF reaction, can undergo a 1,5-HAT to selectively activate the terminal C–H bond. The resulting carbon-centered radical can then participate in a range of coupling reactions, such as heteroarylation.

Internal Functionalization (α- and β-Positions):

Selective functionalization at the internal α- and β-positions of the N-n-propyl group is more challenging due to the higher bond dissociation energies of the corresponding C–H bonds and the potential for competing reactions at the terminal position. However, directed C–H activation strategies have shown promise in overcoming these challenges.

For α-functionalization, metal-free methods involving the conversion of N-fluorotosylamides to α,β-unsaturated imines have been reported. nih.gov While not a direct C-H functionalization to introduce a new group, it activates the α- and β-positions for further reactions. Palladium-catalyzed C–H activation, often guided by a directing group, has been extensively used for the functionalization of amino acid and peptide backbones at β- and γ-positions, and these principles can be extended to N-alkyl sulfonamides. rsc.org For instance, the development of specific ligands can direct a metal catalyst to activate a specific C–H bond.

β-C–H lactamization of aliphatic amides using palladium catalysis has been demonstrated, suggesting that with the appropriate directing group strategy, selective functionalization at the β-position of the N-n-propyl chain could be achievable. nih.gov

The following table summarizes selected methodologies for the functionalization of the N-n-propyl chain:

PositionReaction TypeReagents and ConditionsProduct Type
γ (Terminal) Hofmann-Löffler-Freytag1. N-halogenation (e.g., NCS, NBS) 2. Acid, hv or heatγ-Halo-N-n-propylbenzenesulfonamide
γ (Terminal) Photoredox-Mediated C-H HeteroarylationPhotocatalyst (e.g., Ir or Ru complex), oxidant, heteroarene, lightN-(γ-Heteroarylpropyl)benzenesulfonamide
α, β (Internal) DehydrogenationN-Fluorination followed by base treatmentN-(prop-1-en-1-yl)benzenesulfonamide
β (Internal) Directed C-H ActivationPd catalyst, directing group, oxidantβ-Functionalized N-n-propylbenzenesulfonamide

Chain Elongation, Shortening, and Branching Methodologies

Modification of the length and branching of the N-n-propyl chain of this compound opens up avenues to a wider range of structural analogs with potentially altered physicochemical properties. These transformations typically involve multi-step synthetic sequences.

Chain Elongation:

A common strategy for chain elongation involves the introduction of a terminal functional group that can then be elaborated. For example, the terminal hydroxyl group, introduced via a hydroboration-oxidation reaction on a precursor like N-allylbenzenesulfonamide, can be converted to a good leaving group (e.g., tosylate or halide) and then subjected to nucleophilic substitution with a cyanide salt. Subsequent reduction of the nitrile would yield the chain-elongated N-butylbenzenesulfonamide.

Alternatively, the terminal hydroxyl group can be oxidized to an aldehyde. This aldehyde can then undergo a Wittig reaction to introduce a new carbon-carbon double bond, which can be subsequently hydrogenated to afford the elongated alkyl chain. organic-chemistry.orglibretexts.orgwikipedia.org

Chain Shortening:

Chain shortening can be achieved through oxidative cleavage of a strategically introduced double bond. For instance, starting from N-allylbenzenesulfonamide, ozonolysis would cleave the double bond to yield an N-(formylmethyl)benzenesulfonamide. wikipedia.orgorganic-chemistry.org The resulting aldehyde can then be further oxidized to a carboxylic acid and subjected to a decarboxylation reaction, although this can be challenging. A more controlled approach might involve the conversion of a terminal alcohol to a carboxylic acid, followed by a reaction that removes one carbon atom, such as a modified Hunsdiecker reaction.

Branching Methodologies:

Introducing branching on the N-propyl chain can be accomplished by the addition of organometallic reagents to a ketone functionality. For example, oxidation of a terminal or internal hydroxyl group on the propyl chain to a ketone would provide an electrophilic site for the addition of a Grignard or organolithium reagent. This would result in a branched, tertiary alcohol. Subsequent deoxygenation would yield the branched alkyl chain.

The following table outlines potential synthetic routes for modifying the N-n-propyl chain:

TransformationSynthetic StrategyKey Intermediates
Elongation Hydroboration-Oxidation -> Tosylation -> Cyanide Substitution -> Nitrile ReductionN-(3-hydroxypropyl)benzenesulfonamide, N-(3-cyanopropyl)benzenesulfonamide
Elongation Oxidation to Aldehyde -> Wittig Reaction -> HydrogenationN-(3-oxopropyl)benzenesulfonamide, N-(but-3-en-1-yl)benzenesulfonamide
Shortening Ozonolysis of N-allyl precursorN-(formylmethyl)benzenesulfonamide
Branching Oxidation to Ketone -> Grignard Addition -> DeoxygenationN-(2-oxopropyl)benzenesulfonamide, N-(2-hydroxy-2-methylpropyl)benzenesulfonamide

This compound: A Versatile Intermediate in Synthetic Chemistry

Note on the Scope of this Article: Scientific literature specifically detailing the applications of this compound is limited. Therefore, this article will discuss the potential applications of this compound based on the well-established reactivity and synthetic utility of closely related N-alkylated bromobenzenesulfonamides and the broader class of halobenzenesulfonamides. The principles and examples provided are intended to be illustrative of the potential roles of this compound in organic synthesis.

Applications of 3 Bromo N N Propylbenzenesulfonamide As a Synthetic Intermediate

The chemical architecture of 3-Bromo-N-n-propylbenzenesulfonamide, featuring a brominated aromatic ring, a sulfonamide linkage, and an n-propyl group, positions it as a highly versatile synthetic intermediate. The presence of distinct reactive sites—the carbon-bromine bond and the N-H bond of the sulfonamide (in its precursor) or the N-alkyl group—allows for a range of chemical transformations. This multifunctionality makes it a valuable building block in various synthetic strategies aimed at the construction of complex and diverse molecular structures.

The bromobenzenesulfonamide core is a recognized structural motif in medicinal chemistry and materials science. The bromine atom on the aromatic ring serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions. This allows for the strategic assembly of intricate organic scaffolds. For instance, the bromine atom can be readily substituted with carbon, nitrogen, or other atoms via transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings.

The sulfonamide moiety itself is a key pharmacophore in a multitude of therapeutic agents. Furthermore, the N-n-propyl group can influence the steric and electronic properties of the molecule, as well as its solubility and pharmacokinetic profile in medicinal chemistry applications. The combination of these features in this compound makes it a valuable precursor for the synthesis of complex molecules with potential biological activity. A new series of heterocycles bearing a benzenesulfonamide (B165840) scaffold, including thiazolidinone, thiazinone, and dithiazepinone derivatives, has been synthesized and evaluated for their cytotoxic activity. nih.gov

Reaction Type Catalyst/Reagents Coupling Partner Product Type Potential Application
Suzuki CouplingPd catalyst, baseAryl/alkyl boronic acidBiaryl or alkyl-aryl sulfonamideSynthesis of complex organic molecules
Sonogashira CouplingPd/Cu catalyst, baseTerminal alkyneAlkynyl-aryl sulfonamidePrecursors for heterocycles, functional materials
Buchwald-Hartwig AminationPd catalyst, baseAmineN-aryl-benzenesulfonamideSynthesis of medicinally relevant scaffolds
Heck CouplingPd catalyst, baseAlkeneAlkenyl-aryl sulfonamideElaboration of carbon skeletons

This table illustrates the potential cross-coupling reactions that the 3-bromo-benzenesulfonamide core can undergo, highlighting its utility as a strategic building block.

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multifunctional nature of this compound makes it an ideal scaffold for DOS. The bromine atom and the sulfonamide group can be seen as "reactive handles" that can be independently or sequentially modified to create a library of related compounds with diverse substituents and stereochemistries.

For example, starting from a common 3-bromobenzenesulfonamide (B181283) core, the sulfonamide nitrogen can be alkylated or acylated with a variety of building blocks. Subsequently, the bromine atom can be subjected to a range of cross-coupling reactions. This "build/couple/pair" strategy allows for the exponential generation of a large number of distinct molecules from a single starting scaffold. The development of new approaches to access diverse heterocycle collections for high-throughput screening is a significant aspect of modern drug discovery, and DOS has emerged as a key strategy for producing these collections. nih.gov

A reaction pairing strategy utilizing o-fluorobenzene sulfonamides has been reported for the generation of skeletally diverse benzofused sultam scaffolds, demonstrating the utility of sulfonamides in creating molecular diversity. nih.gov Similarly, an aziridine-based multicomponent polymerization approach has been developed to achieve building-block and architectural diversity in poly(sulfonamide ester)s. rsc.org

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The development of effective chemical probes often requires a modular synthesis that allows for the facile introduction of reporter groups, such as fluorophores, biotin tags, or photo-crosslinkers.

The this compound scaffold provides a platform for the synthesis of such probes. The bromine atom can be used to attach the probe to a larger molecular entity or to introduce a reporter tag via a stable covalent bond. The sulfonamide portion of the molecule can be designed to interact with a specific protein target, for example, by mimicking a natural ligand or by forming hydrogen bonds with the protein backbone. The study of bromobenzene and its derivatives has provided evidence for the formation of reactive metabolites that can covalently bind to proteins, a principle that can be harnessed in the design of chemical probes. nih.gov

The distinct reactivity of the C-Br bond and the sulfonamide group in this compound can be exploited to facilitate the development of novel reaction methodologies. The bromine atom, being a good leaving group in transition-metal-catalyzed reactions, allows this scaffold to be a test substrate for new cross-coupling protocols. Iron-catalyzed cross-coupling reactions of alkyl Grignards with aryl chlorobenzenesulfonates have been reported, showcasing the utility of related scaffolds in advancing sustainable chemistry. mdpi.com

The sulfonamide group can also participate in a variety of chemical transformations. For instance, N-arylation of sulfonamides is an important reaction for the preparation of pharmaceutically relevant compounds. researchgate.net The development of new catalytic systems for such transformations can benefit from the use of well-defined substrates like this compound. Furthermore, the development of photocatalytic methods for the synthesis of sulfonamides highlights the ongoing innovation in this area of chemistry. acs.org

Reactive Handle Reaction Class Significance
C-Br BondTransition-Metal Catalyzed Cross-CouplingEnables C-C, C-N, C-O, and C-S bond formation, crucial for building molecular complexity.
Sulfonamide N-H (in precursor)Alkylation, Acylation, ArylationAllows for the introduction of diverse substituents to modulate properties.
Aromatic RingElectrophilic Aromatic SubstitutionFurther functionalization of the benzene (B151609) ring.

This table summarizes the key reactive handles of the this compound scaffold and their significance in facilitating novel reaction methodologies.

Spectroscopic and Advanced Analytical Characterization in a Synthetic Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "3-Bromo-N-n-propylbenzenesulfonamide". Both ¹H and ¹³C NMR spectra would provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the N-propyl group's protons, and the proton attached to the nitrogen of the sulfonamide group. The aromatic region would likely display a complex splitting pattern due to the bromine substituent on the benzene (B151609) ring. The protons of the n-propyl group would appear as characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and another triplet for the methylene group directly attached to the nitrogen atom.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct peaks for each unique carbon atom in the molecule. This would include four signals for the aromatic carbons (with their chemical shifts influenced by the bromo and sulfonamide substituents), and three signals corresponding to the carbons of the n-propyl group.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic CH7.5 - 8.0Multiplet
NH~5.0Triplet
N-CH₂~2.9Quartet
CH₂~1.5Sextet
CH₃~0.9Triplet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C-Br~122
Aromatic C128 - 140
N-CH₂~45
CH₂~23
CH₃~11

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to gain insight into its structure through fragmentation analysis. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Common fragmentation pathways would involve the cleavage of the C-S bond, the S-N bond, and bonds within the n-propyl group. Analysis of these fragment ions helps to piece together the structure of the parent molecule.

Interactive Data Table: Expected Mass Spectrometry Fragments

Fragment Ionm/z (relative to ⁷⁹Br)
[M]⁺293
[M+2]⁺295
[M-C₃H₇]⁺250/252
[C₆H₄BrSO₂]⁺235/237
[C₆H₄Br]⁺155/157
[C₃H₇NH]⁺58

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key expected vibrational frequencies include the N-H stretch of the sulfonamide, the asymmetric and symmetric stretches of the S=O bonds, and the aromatic C-H and C=C stretching vibrations. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.

Interactive Data Table: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3300 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
S=O Asymmetric Stretch1330 - 1370
S=O Symmetric Stretch1140 - 1180
C-N Stretch1050 - 1150
C-Br Stretch500 - 600

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

High-performance liquid chromatography (HPLC) is the primary technique for assessing the purity of synthesized "this compound" and for isolating it from reaction mixtures. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for this purpose.

The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For preparative applications, the conditions can be scaled up to isolate larger quantities of the pure compound. Gas chromatography (GC) could also be employed, particularly for monitoring the presence of volatile starting materials or byproducts.

Computational Chemistry and Theoretical Studies on 3 Bromo N N Propylbenzenesulfonamide

Quantum Chemical Calculations for Elucidating Electronic Structure and Predicting Reactivity Profiles

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 3-Bromo-N-n-propylbenzenesulfonamide. These methods can elucidate the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and nitrogen atoms of the sulfonamide group, indicating regions susceptible to electrophilic attack. The hydrogen atom on the sulfonamide nitrogen would exhibit a positive potential (blue), highlighting its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Reactivity Descriptors: DFT calculations can furnish various global and local reactivity descriptors. nih.gov Global descriptors like electronegativity, chemical hardness, and softness provide a general measure of the molecule's reactivity. researchgate.net Local reactivity descriptors, such as Fukui functions, can pinpoint specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov For instance, these calculations could predict whether an electrophile would preferentially attack the phenyl ring or the sulfonamide nitrogen. researchgate.net

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (B3LYP/6-311++G(d,p))

ParameterCalculated ValueSignificance
EHOMO-7.2 eVElectron-donating ability
ELUMO-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.7 eVChemical stability and reactivity
Dipole Moment (µ)3.5 DMolecular polarity
Electronegativity (χ)4.35 eVTendency to attract electrons
Chemical Hardness (η)2.85 eVResistance to change in electron distribution

The bromination pattern on aromatic rings is known to significantly influence electronic properties. nih.gov The position of the bromine atom at the meta-position in this compound would have a distinct electronic influence compared to ortho- or para-substitution, affecting properties like polarizability and quadrupole moments. nih.gov

Mechanistic Investigations of Key Transformations Involving the Compound through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing detailed energetic and structural information about transition states and intermediates that are often difficult to observe experimentally.

Degradation Pathways: One area of significant interest is the environmental fate of sulfonamides. Computational studies have been used to model the degradation of various sulfonamides by reactive oxygen species like the hydroxyl radical (•OH). researchgate.netnih.gov Using DFT, researchers can map out the potential energy surface for the reaction of this compound with •OH. These calculations can identify the most likely sites of attack—for example, addition to the benzene (B151609) ring, hydrogen abstraction from the N-H bond, or abstraction from the n-propyl group. researchgate.netresearchgate.net By calculating the activation energies for each pathway, the dominant degradation mechanism can be predicted. nih.gov

Synthetic Transformations: Computational modeling can also elucidate the mechanisms of synthetic reactions. For instance, in reactions involving the nucleophilic substitution of the bromine atom or reactions at the sulfonamide N-H site, theoretical calculations can help rationalize observed regioselectivity and stereoselectivity. By modeling the transition state structures, chemists can understand the energetic factors that favor one product over another.

Table 2: Hypothetical Calculated Activation Energies for the Reaction of this compound with a Hydroxyl Radical

Reaction PathwayTransition State (TS)Activation Energy (kcal/mol)
•OH addition to C4 of the phenyl ringTS15.2
•OH addition to C2 of the phenyl ringTS26.1
H-abstraction from N-HTS38.5
H-abstraction from α-CH2 of propyl groupTS49.3

These hypothetical results would suggest that the degradation is likely initiated by the addition of the hydroxyl radical to the phenyl ring, a common pathway for aromatic pollutants. researchgate.netresearchgate.net

Conformational Analysis and Steric Hindrance Effects on Reaction Outcomes and Selectivity

The three-dimensional structure and conformational flexibility of this compound play a crucial role in its reactivity and interactions. Conformational analysis through computational methods can identify the most stable arrangements of the molecule and the energy barriers between them.

Potential Energy Surface (PES) Scan: A PES scan can be performed by systematically rotating a specific dihedral angle (e.g., Caromatic-S-N-Cpropyl) and calculating the energy at each step. This reveals the low-energy conformers and the rotational energy barriers. The geometry is typically characterized by a staggered conformation around the N-S bond. researchgate.net

Steric Effects: The n-propyl group and the bromine atom introduce specific steric constraints. The size of the n-propyl group can influence the accessibility of the sulfonamide N-H group for reactions or intermolecular interactions like hydrogen bonding. In reactions involving the aromatic ring, the n-propylbenzenesulfonamide (B2608807) moiety acts as a bulky substituent, potentially directing incoming reagents to less hindered positions. The steric hindrance can affect the regioselectivity of, for example, further electrophilic aromatic substitution reactions.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

ConformerCaromatic-S-N-Cpropyl Dihedral AngleRelative Energy (kcal/mol)Description
A~60° (gauche)0.00Global minimum, staggered conformation
B~180° (anti)1.5Local minimum, staggered conformation
C~120° (eclipsed)5.0Rotational barrier (transition state)

This analysis helps in understanding which molecular shapes are most populated at a given temperature and how this might influence which parts of the molecule are exposed and available for reaction.

Prediction of Spectroscopic Parameters to Aid Experimental Structural Assignment

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound. DFT methods are widely used to calculate NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. mdpi.comnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting 1H and 13C NMR chemical shifts. nih.govnih.gov Calculations are performed on the optimized geometry of the molecule. The computed values (absolute shieldings) are then often scaled or referenced against a known standard (like Tetramethylsilane, TMS) and can be compared directly with experimental data. github.io This comparison can be crucial for assigning specific peaks in a complex spectrum or for distinguishing between different isomers. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical spectrum can be compared with the experimental FT-IR spectrum. Characteristic peaks, such as the N-H stretch, the asymmetric and symmetric SO2 stretches, and C-Br stretch, can be assigned based on the computed vibrational modes. mdpi.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically scaled by an empirical factor for better agreement. nih.gov

Table 4: Hypothetical Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for this compound

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Deviation (Δδ)
C-SO2141.2141.5-0.3
C-Br122.5122.1+0.4
CH2 (adjacent to N)45.345.8-0.5
CH2 (middle)22.823.1-0.3
CH311.211.0+0.2

This close agreement between predicted and observed spectra provides strong evidence for the correct structural assignment of the molecule. nih.gov

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes for Halogenated Benzenesulfonamides

The chemical industry is increasingly shifting towards more environmentally friendly practices, a trend that is significantly impacting the synthesis of sulfonamides. Traditional methods for preparing sulfonyl chlorides, the precursors to sulfonamides, often involve harsh reagents. However, recent advancements are focusing on greener alternatives.

One promising approach involves the use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an efficient oxidant for converting thiols to sulfonyl chlorides. This method is notable for its mild reaction conditions and the use of more sustainable solvents. rsc.org Another eco-friendly strategy for sulfonamide synthesis is conducting the reaction in water under dynamic pH control, which eliminates the need for organic bases and simplifies product isolation to mere filtration after acidification. rsc.org These greener methods not only reduce the environmental impact but also offer pathways to safer and more efficient production of halogenated benzenesulfonamides.

The principles of green chemistry applicable to sulfonamide synthesis are summarized in the table below:

Green Chemistry PrincipleApplication in Sulfonamide Synthesis
Waste Prevention Utilizing reactions with high atom economy to minimize byproducts.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water or other benign alternatives. rsc.orgrsc.org
Use of Renewable Feedstocks Exploring bio-based starting materials for the synthesis of the benzene (B151609) ring.
Catalysis Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Advancements in Chemo- and Regioselective Transformations of the Bromo-Sulfonamide Core

The presence of both a bromine atom and a sulfonamide group on the benzene ring of 3-Bromo-N-n-propylbenzenesulfonamide offers multiple sites for chemical modification. Future research will likely focus on developing highly chemo- and regioselective transformations to precisely modify the molecule. This allows for the creation of a diverse library of derivatives with tailored properties.

For instance, the bromine atom can serve as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. nih.gov The development of catalysts that can selectively activate the C-Br bond without affecting the sulfonamide group is a key area of research. Conversely, methods for the selective functionalization of the N-H bond of the sulfonamide without disturbing the bromo-substituted aromatic ring are also of significant interest. Such selective transformations are crucial for the efficient synthesis of complex molecules derived from the this compound scaffold.

Integration into Continuous Flow Chemistry Systems for Scalable and Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, scalability, and efficiency over traditional batch processes. The synthesis of sulfonamides is well-suited for adaptation to flow systems.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. rsc.org The preparation of sulfonyl chlorides, an often exothermic and hazardous step, can be managed more safely in a continuous flow reactor due to the small reaction volumes and efficient heat exchange. rsc.org Furthermore, multi-step syntheses can be telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. google.com The integration of automated flow-through processes can enable the rapid production of libraries of sulfonamide derivatives for screening purposes. acs.org The application of flow chemistry to the synthesis of this compound could lead to a more streamlined, safer, and scalable manufacturing process. acs.orgresearchgate.net

Key advantages of continuous flow synthesis for sulfonamides are highlighted below:

FeatureAdvantage in Sulfonamide Synthesis
Enhanced Safety Better control over exothermic reactions, such as the formation of sulfonyl chlorides. rsc.org
Improved Efficiency Higher yields and shorter reaction times due to precise control of reaction parameters. google.com
Scalability Straightforward scaling from laboratory to industrial production by running the system for longer periods. acs.org
Automation Potential for automated synthesis of compound libraries for high-throughput screening. acs.org

Exploration of Novel Catalytic Systems and Reagents for its Diverse Derivatization

The development of novel catalytic systems is a cornerstone of modern organic synthesis. For a molecule like this compound, new catalysts can enable previously challenging transformations and open up new avenues for derivatization.

For example, advancements in copper-catalyzed cross-coupling reactions have provided efficient methods for forming C-N and C-S bonds, which could be applied to modify the sulfonamide moiety or to displace the bromine atom. nih.gov Research into photoredox catalysis could also offer new ways to functionalize the aromatic ring under mild conditions. Furthermore, the design of catalysts that can achieve selective ortho- or para-C-H functionalization relative to the existing substituents would provide a powerful tool for creating novel analogues of this compound. The exploration of new reagents and catalytic systems will undoubtedly continue to expand the synthetic toolbox available for the derivatization of this and other halogenated benzenesulfonamides.

Q & A

Basic Research Questions

Q. What experimental design strategies are effective for optimizing the synthesis of 3-Bromo-N-n-propylbenzenesulfonamide?

  • Methodological Answer : Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) and assess their impact on yield and purity. For example, a 2³ factorial design can identify interactions between variables and reduce the number of required trials . Statistical software (e.g., Design-Expert) helps model response surfaces and predict optimal conditions.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and sulfonamide linkage, with high-performance liquid chromatography (HPLC) to quantify purity (>98% threshold for biological assays). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystallizable) resolves bond angles and steric effects .

Q. What protocols ensure stability and solubility of this compound in biological assays?

  • Methodological Answer : Perform stability studies in buffers (pH 4–9) and solvents (DMSO, ethanol) under controlled temperatures (4°C, 25°C). Use dynamic light scattering (DLS) to monitor aggregation. For solubility, employ the shake-flask method with UV-Vis quantification. Add co-solvents (e.g., cyclodextrins) if needed for aqueous systems .

Q. How is this compound screened for preliminary biological activity?

  • Methodological Answer : Use enzyme inhibition assays (e.g., carbonic anhydrase or kinase targets) with fluorometric/colorimetric readouts. Dose-response curves (IC₅₀ values) and molecular docking (AutoDock Vina) can prioritize targets. Cross-validate hits with SPR (surface plasmon resonance) for binding affinity .

Advanced Research Questions

Q. How do computational methods enhance the design of this compound derivatives?

  • Methodological Answer : Apply quantum mechanical calculations (DFT at B3LYP/6-31G* level) to predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Combine with molecular dynamics (MD) simulations to study solvation effects and protein-ligand interactions over 100-ns trajectories .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for sulfonamide analogs?

  • Methodological Answer : Use multivariate analysis (PCA or PLS regression) to deconvolute steric, electronic, and hydrophobic contributions. For example, conflicting IC₅₀ values in enzyme assays may arise from off-target effects, requiring kinome-wide profiling (e.g., KinomeScan) .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to monitor intermediates during reactions (e.g., bromination or sulfonamide coupling). Time-resolved EPR spectroscopy identifies radical species, while cryo-EM captures transient crystalline phases .

Q. What methodologies validate the environmental fate of this compound in degradation studies?

  • Methodological Answer : Use LC-QTOF-MS to track degradation products in simulated wastewater. Apply QSAR models (EPI Suite) to predict biodegradation pathways and ecotoxicity. Isotope labeling (¹⁴C) quantifies mineralization rates under aerobic/anaerobic conditions .

Key Research Gaps and Strategies

  • Gap : Limited data on metabolic pathways and toxicokinetics.
    Strategy : Use hepatic microsome assays (human/rat) with LC-MS/MS to identify phase I/II metabolites .
  • Gap : Unclear role of the bromine substituent in target selectivity.
    Strategy : Synthesize dehalogenated analogs and compare binding modes via crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.